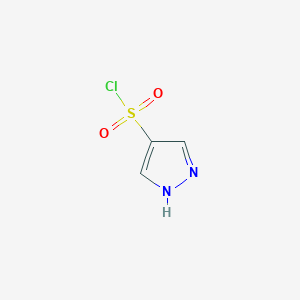

1H-pyrazole-4-sulfonyl chloride

CAS No.: 438630-64-9

Cat. No.: VC2274861

Molecular Formula: C3H3ClN2O2S

Molecular Weight: 166.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 438630-64-9 |

|---|---|

| Molecular Formula | C3H3ClN2O2S |

| Molecular Weight | 166.59 g/mol |

| IUPAC Name | 1H-pyrazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6) |

| Standard InChI Key | MRPFJQLRQGTKNI-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1)S(=O)(=O)Cl |

| Canonical SMILES | C1=C(C=NN1)S(=O)(=O)Cl |

Introduction

Chemical Structure and Properties

1H-pyrazole-4-sulfonyl chloride contains a five-membered pyrazole ring with two adjacent nitrogen atoms and a sulfonyl chloride group at the 4-position. The pyrazole ring is characterized by its aromatic nature due to its planar conjugated structure with six delocalized π-electrons . Of the two nitrogen atoms in the pyrazole ring, one exhibits basic properties while the other is neutral in nature . The sulfonyl chloride (-SO₂Cl) group attached at the 4-position serves as a reactive electrophilic center, making this compound particularly useful in organic synthesis.

The compound exists as a solid at room temperature and demonstrates sensitivity to moisture due to the reactive nature of the sulfonyl chloride group. This reactivity necessitates storage under inert conditions to prevent hydrolysis to the corresponding sulfonic acid. The pyrazole moiety contributes to the compound's stability through its aromatic character, while the sulfonyl chloride group provides the necessary reactivity for further transformations.

Structural Features

The pyrazole ring in this compound is planar with approximately 120° bond angles, typical of aromatic systems. The sulfonyl chloride group extends from the 4-position, with the sulfur atom forming tetrahedral geometry. This configuration creates a compound with both nucleophilic (pyrazole ring) and electrophilic (sulfonyl chloride) centers, enabling diverse chemical transformations.

Synthesis Methods

The synthesis of 1H-pyrazole-4-sulfonyl chloride follows several established routes, with the most common approach involving chlorosulfonation of the parent pyrazole. Based on the synthetic methods used for its derivatives, we can infer the general synthetic strategy for the unsubstituted compound.

Chlorosulfonation of Pyrazole

The primary method for synthesizing 1H-pyrazole-4-sulfonyl chloride involves direct chlorosulfonation of pyrazole. This approach typically uses chlorosulfonic acid as the sulfonating agent, often followed by treatment with thionyl chloride to ensure complete conversion to the sulfonyl chloride .

The reaction typically proceeds under the following conditions:

-

Pyrazole is treated with excess chlorosulfonic acid (approximately 5.5 equivalents)

-

The reaction mixture is heated under reflux

-

Subsequent treatment with thionyl chloride (approximately 1.3 equivalents)

-

Appropriate workup to isolate the pure product

This reaction regioselectively introduces the sulfonyl chloride group at the 4-position of the pyrazole ring due to the electronic properties of the heterocycle.

Optimization of Synthesis Conditions

Based on studies with related derivatives, several parameters affect the yield and purity of pyrazole sulfonyl chlorides. The table below summarizes key reaction conditions that have been found effective for synthesizing pyrazole-4-sulfonyl chloride derivatives:

| Entry | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chlorosulfonic acid, thionyl chloride | Chloroform | 12 | 60 | 90 |

As demonstrated in research with the dimethyl derivative, this approach can achieve yields of approximately 90% when optimized . The reaction is typically monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion.

Chemical Reactivity

The reactivity of 1H-pyrazole-4-sulfonyl chloride is primarily governed by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions.

Sulfonamide Formation

The most significant reaction of 1H-pyrazole-4-sulfonyl chloride is its conversion to sulfonamides through reaction with amines. This transformation is fundamental to its utility in medicinal chemistry and has been extensively studied with its derivatives. The general reaction proceeds as follows:

-

The sulfonyl chloride reacts with primary or secondary amines

-

The reaction typically occurs in the presence of a base such as diisopropylethylamine (DIPEA)

-

Commonly used solvents include dichloromethane (DCM) or tetrahydrofuran (THF)

-

Reactions typically proceed at room temperature (25-30°C) over 16 hours

Optimization of Sulfonamide Formation

Studies with dimethylated and trimethylated derivatives have established optimal conditions for sulfonamide formation. The following table summarizes these findings, which can be applied to the unsubstituted compound:

| Base | Solvent | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|

| DIPEA | DCM | 16 | 55-71 |

| TEA | DCM | 16 | 26-46 |

| DIPEA | THF | 24 | 47 |

Research indicates that DIPEA is a superior base compared to triethylamine (TEA) for these transformations, and DCM provides better yields than THF as the reaction solvent . These conditions can be applied to the unsubstituted 1H-pyrazole-4-sulfonyl chloride with appropriate adjustments.

Analytical Characterization

The characterization of 1H-pyrazole-4-sulfonyl chloride and its derivatives typically employs a combination of spectroscopic and analytical techniques.

Infrared Spectroscopy (FT-IR)

FT-IR analysis of pyrazole-4-sulfonyl compounds typically reveals characteristic absorption bands that help confirm their structure. Based on data from related derivatives, key absorption bands would include:

-

N-H stretching (pyrazole): ~3290 cm⁻¹

-

C=N stretching: ~1530 cm⁻¹

-

S=O asymmetric and symmetric stretching: ~1320-1145 cm⁻¹

-

N-N stretching (pyrazole): ~1060 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is particularly valuable for characterizing pyrazole-4-sulfonyl chloride. Based on data from related compounds, expected signals would include:

-

Pyrazole C-H proton: δ 7.7-8.2 ppm (singlet)

-

N-H proton: δ 10-13 ppm (broad singlet)

¹³C NMR would show characteristic signals for the pyrazole carbon atoms, particularly the C-4 position bearing the sulfonyl chloride group, typically appearing downfield due to the electron-withdrawing effect of the sulfonyl group.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode provides accurate mass determination for confirming the molecular formula of 1H-pyrazole-4-sulfonyl chloride and its derivatives .

Applications in Medicinal Chemistry

1H-pyrazole-4-sulfonyl chloride serves as a critical intermediate in medicinal chemistry, primarily for the synthesis of bioactive sulfonamide derivatives.

Synthesis of Bioactive Compounds

The primary application of 1H-pyrazole-4-sulfonyl chloride lies in the preparation of pyrazole sulfonamides, which exhibit various pharmacological activities. The pyrazole sulfonamide moiety serves as a pharmacophore in numerous pharmaceutically active compounds .

Antiproliferative Activity

Research on pyrazole-4-sulfonamide derivatives has demonstrated significant antiproliferative activity against cancer cell lines. For instance, studies with 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives have shown activity against U937 cells in CellTiter-Glo Luminescent cell viability assays . These findings highlight the potential of compounds derived from 1H-pyrazole-4-sulfonyl chloride in anticancer drug development.

Structure-Activity Relationships

The activity of pyrazole sulfonamides can be modulated by varying the substituents on both the pyrazole ring and the attached amine component. Studies have shown that:

-

Methylation at the N-1 position affects reactivity and biological properties

-

Substituents at the 3 and 5 positions of the pyrazole ring influence biological activity

-

The nature of the amine component in sulfonamide derivatives significantly impacts pharmacological properties

Synthetic Versatility

The synthetic utility of 1H-pyrazole-4-sulfonyl chloride extends beyond basic sulfonamide formation to include a variety of transformations that leverage the reactivity of the sulfonyl chloride group.

Diversity of Sulfonamide Derivatives

Research has demonstrated the preparation of diverse sulfonamide derivatives by reacting pyrazole sulfonyl chlorides with various amines. The following table illustrates the versatility of this approach based on studies with related derivatives:

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenethylamine | N-phenethyl-pyrazole-4-sulfonamide | 65 |

| 2 | 2-(Cyclohex-1-en-1-yl)ethylamine | N-(2-(cyclohex-1-en-1-yl)ethyl)-pyrazole-4-sulfonamide | 65 |

| 3 | Benzylamine | N-benzyl-pyrazole-4-sulfonamide | 55-60 |

This diversity in sulfonamide formation underscores the utility of 1H-pyrazole-4-sulfonyl chloride as a versatile synthetic intermediate.

Experimental Procedures

The synthesis and handling of 1H-pyrazole-4-sulfonyl chloride require specific procedures and precautions due to its reactivity and sensitivity to moisture.

Synthetic Protocol

Based on procedures developed for related compounds, a general protocol for synthesizing 1H-pyrazole-4-sulfonyl chloride would involve:

-

Addition of pyrazole (1.0 equivalent) to chlorosulfonic acid (5.5 equivalents) at 0-5°C

-

Gradual warming to 50-60°C and stirring for 8-12 hours

-

Addition of thionyl chloride (1.3 equivalents) and continued stirring

-

Workup under anhydrous conditions to prevent hydrolysis

-

Purification through recrystallization or column chromatography

Analytical Considerations

For characterization of the product, the following analytical methods are typically employed:

-

FT-IR spectroscopy using KBr pellets or attenuated total reflection (ATR)

-

NMR spectroscopy in deuterated solvents like CDCl₃ or DMSO-d₆

-

High-resolution mass spectrometry with ESI in positive mode

-

Thin-layer chromatography for monitoring reaction progress and purity assessment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume